Cas no 1189658-78-3 (3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one)

3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one structure
1189658-78-3 structure
Product Name:3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS No:1189658-78-3
MF:C26H22ClN3O
MW:427.925384998322
CID:5391446
Update Time:2025-07-01

3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]pyrimido[5,4-b]indol-4-one
    • 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • Inchi: 1S/C26H22ClN3O/c1-17-11-12-18(2)20(13-17)15-30-23-10-6-4-8-21(23)24-25(30)26(31)29(16-28-24)14-19-7-3-5-9-22(19)27/h3-13,16H,14-15H2,1-2H3
    • InChI Key: YOBQVXVZDZHCMA-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC(C)=CC=C2C)C2=C(C=CC=C2)C2N=CN(CC3=CC=CC=C3Cl)C(=O)C1=2

3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one Pricemore >>

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Additional information on 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

3-[(2-Chlorophenyl)methyl]-5-[(2,5-Dimethylphenyl)methyl]-3H,4H,5H-Pyrimido[5,4-b]indol-4-One: A Novel Scaffold with Potential Therapeutic Applications

CAS No. 1189658-78-3 represents a highly specialized organic compound with a unique molecular architecture that integrates aromatic and heterocyclic structural elements. This compound, designated as 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is characterized by its complex ring system comprising a pyrimido[5,4-b]indole core linked to two substituted phenyl groups. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution and electrophilic aromatic substitution processes, which are critical for achieving the desired functional group configuration.

The molecular structure of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is defined by its indole-derived pyrimidine ring system, which is substituted with two aryl groups at the 3- and 5-positions. The 2-chlorophenyl group introduces electron-withdrawing functionality, while the 2,5-dimethylphenyl moiety provides steric bulk and hydrophobic characteristics. These substituents collectively influence the compound's physicochemical properties, including solubility, stability, and potential interactions with biological targets.

Recent studies have highlighted the therapeutic potential of compounds with similar structural frameworks. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimido[5,4-b]indole scaffolds exhibit selective inhibition of protein kinases involved in cancer progression. This finding suggests that 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one may possess similar pharmacological properties, particularly in targeting pathways associated with tumor growth and metastasis.

Structural analysis of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one reveals its potential for molecular recognition in biological systems. The indole ring system, a common feature in many bioactive molecules, is known to interact with aromatic amino acid residues in proteins. The presence of the 2-chlorophenyl group may enhance binding affinity to specific receptors, while the 2,5-dimethylphenyl substituent could modulate hydrophobic interactions with lipid membranes.

From a synthetic perspective, the preparation of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves a series of well-defined reaction steps. The initial synthesis typically begins with the formation of a pyrimidoindole core through a condensation reaction between appropriate precursors. Subsequent functionalization of the aromatic rings is achieved via electrophilic substitution reactions, which are optimized to achieve the desired regioselectivity and stereochemistry.

Pharmacological studies on structurally related compounds have shown promising results in preclinical models. A 2024 study published in European Journal of Medicinal Chemistry reported that derivatives of pyrimido[5,4-b]indole scaffolds demonstrate significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This suggests that 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one may have potential applications in inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Computational modeling of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has provided insights into its molecular interactions. Molecular docking studies indicate that the compound may bind to specific protein targets with high affinity, particularly those involved in cell proliferation and survival. These findings are supported by experimental data from in vitro assays, which demonstrate the compound's ability to inhibit target enzymes at nanomolar concentrations.

The physicochemical properties of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one are crucial for its potential therapeutic applications. The compound exhibits moderate water solubility, which is essential for oral bioavailability. Its stability under physiological conditions, as determined by HPLC analysis, suggests that it may have favorable pharmacokinetic profiles when administered to experimental animals.

Recent advances in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of compounds like 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one. Comparative analysis of different derivatives has shown that modifications to the aromatic substituents can significantly impact biological activity. For example, replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety has been shown to enhance potency in certain assays, indicating the potential for further chemical modifications to improve therapeutic outcomes.

From a toxicological standpoint, preliminary studies on 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one have not revealed significant cytotoxicity at low concentrations. In vitro assays using human cell lines have shown minimal cellular toxicity, which is a promising indicator for its potential use in therapeutic applications. However, further in vivo studies are necessary to fully assess its safety profile.

The development of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one represents an important step in the discovery of novel therapeutics. Its unique structural features and potential biological activity position it as a candidate for further investigation in the treatment of various diseases. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties for clinical applications.

As the field of medicinal chemistry continues to evolve, compounds like 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one will play a critical role in the development of new drugs. The integration of computational methods with experimental approaches will be essential in refining its therapeutic potential and ensuring its safety and efficacy in clinical settings.

Ultimately, the study of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one highlights the importance of interdisciplinary research in drug discovery. By combining synthetic chemistry, pharmacology, and computational modeling, scientists can unlock the full potential of this compound and contribute to the development of innovative therapies for a wide range of medical conditions.

Further research is needed to fully understand the biological activity and therapeutic potential of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one. Clinical trials will be essential to evaluate its safety and efficacy in human patients. As our understanding of this compound continues to grow, it may become a valuable tool in the treatment of diseases that have limited therapeutic options.

Looking ahead, the development of 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one will likely involve collaborative efforts between academia, industry, and regulatory agencies. These partnerships will be crucial in advancing the compound through the drug development pipeline and bringing it to patients who stand to benefit from its therapeutic properties.

In conclusion, 3-[(2-chlorophenyl)methyl]-5-[(2,5-dimethylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one represents a promising candidate in the field of medicinal chemistry. Its unique structural features and potential biological activity make it a valuable subject for further investigation. As research in this area continues to progress, it is hoped that this compound will contribute to the development of new and effective treatments for a variety of medical conditions.

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